Diacetolol hydrochloride is a pharmacologically active metabolite of acebutolol hydrochloride, a selective beta-1 adrenergic receptor antagonist used primarily for the management of hypertension and certain cardiac conditions. As an N-acetyl derivative, diacetolol exhibits similar therapeutic effects to its parent compound, acebutolol, with enhanced cardioselectivity in specific animal models.
Diacetolol is derived from acebutolol hydrochloride through metabolic processes in the liver. After oral administration, acebutolol undergoes extensive first-pass metabolism, leading to the formation of diacetolol, which retains significant pharmacological activity.
Diacetolol hydrochloride is classified as a beta-adrenergic antagonist. It is categorized under antihypertensive medications and is recognized for its role in managing cardiovascular conditions.
Diacetolol can be synthesized through the metabolic conversion of acebutolol hydrochloride. The synthesis involves the acetylation of the amino group in the acebutolol structure, which occurs predominantly in the liver during the first-pass metabolism.
The metabolic pathway includes enzymatic reactions facilitated by cytochrome P450 enzymes, which convert acebutolol into diacetolol. This process highlights the significance of hepatic function in determining the pharmacokinetics of acebutolol and its metabolites.
Diacetolol has a complex molecular structure characterized by its N-acetyl derivative form. Its chemical formula is , and it features a butanamide backbone with hydroxy and acetyl functional groups.
Diacetolol primarily participates in reactions typical of secondary amides and phenolic compounds. Its formation from acebutolol involves hydrolysis and acetylation reactions that modify functional groups within the molecule.
Diacetolol functions as a beta-1 adrenergic receptor antagonist, inhibiting catecholamine-induced increases in heart rate and myocardial contractility. This mechanism reduces myocardial oxygen demand and helps manage conditions such as hypertension and arrhythmias.
The pharmacokinetics of diacetolol reveal a plasma elimination half-life ranging from 8 to 13 hours, allowing for sustained therapeutic effects following administration of acebutolol hydrochloride. The time to peak concentration for diacetolol is approximately 3.5 hours post-administration.
These properties indicate that diacetolol is relatively hydrophilic, influencing its absorption and distribution within biological systems.
Diacetolol hydrochloride is primarily used in clinical settings for its antihypertensive properties. Its effectiveness as a metabolite enhances the therapeutic profile of acebutolol hydrochloride, making it valuable in treating cardiovascular diseases where beta-blockade is beneficial.
Diacetolol hydrochloride is the pharmacologically active major metabolite of the beta-adrenergic blocker acebutolol. Its systematic IUPAC name is N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide hydrochloride, reflecting its dual acetyl group substitution. The compound has the molecular formula C₁₆H₂₄N₂O₄·HCl, corresponding to a molecular weight of 344.83 g/mol [3] [8] [10]. The structure features a chiral center at the hydroxypropylamine side chain, with the racemic (±)-form being the typical configuration in commercial standards [8]. Key molecular descriptors include:
Cl.CC(C)NCC(O)COc1ccc(NC(=O)C)cc1C(=O)C
RRLYGXRMVLYFNX-UHFFFAOYSA-N
[8] Table 1: Molecular Descriptors of Diacetolol Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄N₂O₄·HCl |
Molecular Weight | 344.83 g/mol |
Exact Mass (Neutral) | 308.3728 Da |
Stereochemistry | Racemic (±) |
Defined Stereocenters | 1 |
CAS Registry Number | 73899-76-0 |
Two primary routes dominate the synthesis of diacetolol hydrochloride:
Chemical Synthesis
The patented route (EP0179031A2) employs enantioselective synthesis starting from D-mannitol to ensure chiral purity [5]:
This route achieves high enantiomeric excess (>98%) for the S-isomer, leveraging inexpensive chiral pool starting materials [5].
Metabolic Pathway
Diacetolol forms in vivo via hepatic N-acetylation of acebutolol. In vitro simulations use microsomal enzymes to replicate this transformation, though yields are lower (∼40%) compared to chemical synthesis [8].
Table 2: Synthetic Route Comparison
Method | Starting Material | Key Step | Yield | Chiral Control |
---|---|---|---|---|
Chemical Synthesis | D-Mannitol | Oxidative cleavage | 65–70% | High (S-isomer) |
Metabolic Pathway | Acebutolol | Enzymatic acetylation | 30–40% | Racemic |
Physicochemical Properties
Degradation Behavior
Forced degradation studies per ICH Q1A(R2) reveal sensitivity to:
Table 3: Major Degradation Products of Diacetolol Hydrochloride
Product | Structure | Formation Condition | Toxicity Prediction |
---|---|---|---|
DP-I | 1-(2-(2-Hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone | Acidic hydrolysis | Carcinogenic (TOPKAT score: 0.986) |
DP-IV | 1-(6-(2-Hydroxy-3-(isopropylamino)propoxy)-2,3-dihydro-2-propylbenzo[d]oxazol-5-yl)ethanone | Basic hydrolysis | Hepatotoxic (TOPKAT score: 0.437) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7